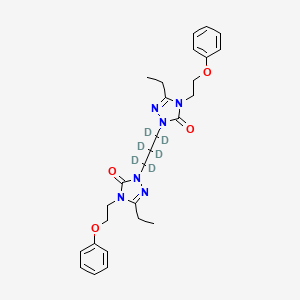

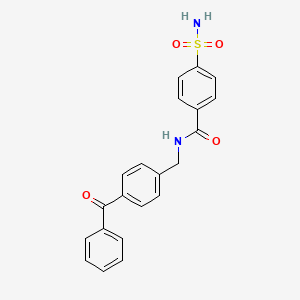

Nefazodone impurity 3-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

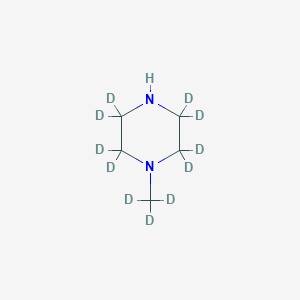

L'impureté 3 de néfazodone-d6 est un dérivé marqué au deutérium de l'impureté 3 de néfazodone. Le deutérium est un isotope stable de l'hydrogène, et son incorporation dans les molécules de médicaments peut affecter de manière significative leurs profils pharmacocinétiques et métaboliques . Ce composé est principalement utilisé dans la recherche scientifique, en particulier dans l'étude du métabolisme des médicaments et de la pharmacocinétique.

Méthodes De Préparation

La préparation de l'impureté 3 de néfazodone-d6 implique l'incorporation du deutérium dans l'impureté 3 de néfazodone. Ce processus comprend généralement l'utilisation de réactifs et de solvants deutérés. La voie de synthèse peut impliquer plusieurs étapes, notamment la protection et la déprotection des groupes fonctionnels, ainsi que l'utilisation de catalyseurs pour faciliter l'incorporation du deutérium . Les méthodes de production industrielle de tels composés impliquent souvent une synthèse à grande échelle utilisant des systèmes automatisés pour garantir une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

L'impureté 3 de néfazodone-d6 peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

Applications de recherche scientifique

L'impureté 3 de néfazodone-d6 a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme traceur dans l'étude des réactions chimiques et des mécanismes. L'incorporation du deutérium permet aux chercheurs de suivre le mouvement des atomes d'hydrogène pendant les réactions.

Biologie : Il est utilisé dans l'étude des voies métaboliques et de la cinétique enzymatique. Les composés marqués au deutérium peuvent fournir des informations sur les vitesses et les mécanismes des réactions enzymatiques.

Médecine : Il est utilisé dans les études pharmacocinétiques pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion des médicaments. Le marquage au deutérium peut aider à identifier les voies métaboliques et les interactions potentielles entre médicaments.

Industrie : Il est utilisé dans le développement de nouveaux médicaments et l'optimisation des médicaments existants.

Mécanisme d'action

Le mécanisme d'action de l'impureté 3 de néfazodone-d6 est principalement lié à son rôle de traceur dans la recherche scientifique. En incorporant du deutérium dans la molécule, les chercheurs peuvent étudier la pharmacocinétique et le métabolisme de la néfazodone et de ses impuretés. Les cibles moléculaires et les voies impliquées comprennent diverses enzymes et transporteurs qui métabolisent et transportent le médicament dans le corps .

Applications De Recherche Scientifique

Nefazodone impurity 3-d6 has several scientific research applications:

Chemistry: It is used as a tracer in the study of chemical reactions and mechanisms. The incorporation of deuterium allows researchers to track the movement of hydrogen atoms during reactions.

Biology: It is used in the study of metabolic pathways and enzyme kinetics. Deuterium-labeled compounds can provide insights into the rates and mechanisms of enzymatic reactions.

Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. Deuterium labeling can help identify metabolic pathways and potential drug-drug interactions.

Industry: It is used in the development of new drugs and the optimization of existing ones.

Mécanisme D'action

The mechanism of action of Nefazodone impurity 3-d6 is primarily related to its role as a tracer in scientific research. By incorporating deuterium into the molecule, researchers can study the pharmacokinetics and metabolism of Nefazodone and its impurities. The molecular targets and pathways involved include various enzymes and transporters that metabolize and transport the drug within the body .

Comparaison Avec Des Composés Similaires

L'impureté 3 de néfazodone-d6 est unique en raison de son marquage au deutérium, ce qui la distingue d'autres composés similaires. Les composés similaires comprennent :

Impureté 3 de néfazodone : La version non deutérée de l'impureté 3 de néfazodone-d6.

Analogues marqués au deutérium d'autres médicaments : Ces composés sont utilisés dans des applications de recherche similaires pour étudier la pharmacocinétique et le métabolisme de différents médicaments.

L'unicité de l'impureté 3 de néfazodone-d6 réside dans son application spécifique à l'étude de la néfazodone et de ses impuretés, fournissant des informations précieuses sur le comportement du médicament dans les systèmes biologiques.

Propriétés

Formule moléculaire |

C27H34N6O4 |

|---|---|

Poids moléculaire |

512.6 g/mol |

Nom IUPAC |

5-ethyl-2-[1,1,2,2,3,3-hexadeuterio-3-[3-ethyl-5-oxo-4-(2-phenoxyethyl)-1,2,4-triazol-1-yl]propyl]-4-(2-phenoxyethyl)-1,2,4-triazol-3-one |

InChI |

InChI=1S/C27H34N6O4/c1-3-24-28-32(26(34)30(24)18-20-36-22-12-7-5-8-13-22)16-11-17-33-27(35)31(25(4-2)29-33)19-21-37-23-14-9-6-10-15-23/h5-10,12-15H,3-4,11,16-21H2,1-2H3/i11D2,16D2,17D2 |

Clé InChI |

HLQOETLYIWIFTD-BSNHWYSHSA-N |

SMILES isomérique |

[2H]C([2H])(C([2H])([2H])N1C(=O)N(C(=N1)CC)CCOC2=CC=CC=C2)C([2H])([2H])N3C(=O)N(C(=N3)CC)CCOC4=CC=CC=C4 |

SMILES canonique |

CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3C(=O)N(C(=N3)CC)CCOC4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-[6-(2-Methoxyethyl)pyridin-3-yl]-2-methylimidazo[1,2-a]pyrazin-8-yl]morpholine](/img/structure/B12398950.png)

![1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398979.png)

![(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-iodophenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12398995.png)

![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)